5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.: 823806-61-7
VCID: VC19044540
InChI: InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3
SMILES:
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine

CAS No.: 823806-61-7

Cat. No.: VC19044540

Molecular Formula: C14H14N4

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine - 823806-61-7

Specification

CAS No. 823806-61-7
Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
IUPAC Name 5,7-dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine
Standard InChI InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3
Standard InChI Key QQIMWWZGELGMDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=NC=C(N12)NC3=CC=CC=C3)C

Introduction

Structural and Chemical Properties

The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. In 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine, methyl groups occupy the 5- and 7-positions of the pyrimidine ring, while a phenylamine group is attached to the 3-position of the imidazole ring . This substitution pattern enhances steric and electronic interactions with biological targets, as evidenced by molecular docking studies .

Physicochemical Characteristics

Key properties include:

  • LogP: ~4.58 (indicating moderate lipophilicity) .

  • Hydrogen bond donors/acceptors: 1 and 2, respectively .

  • Polar surface area: 27.17 Ų, suggesting moderate membrane permeability .

Quantum chemical calculations using density functional theory (B3LYP/6-311++G(d,p)) reveal a planar geometry with delocalized π-electrons across the fused rings, facilitating interactions with aromatic residues in enzyme active sites .

Synthetic Methodologies

Cyclization Approaches

The most common synthesis involves cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. For example, reacting 2-amino-γ-picoline with ethyl 2-chloroacetoacetate yields the imidazo[1,2-a]pyrimidine core, which is subsequently functionalized with phenylamine groups via nucleophilic substitution . Yields typically range from 58% to 75%, depending on reaction optimization .

Transition Metal-Free Strategies

Recent advances employ solvent-free, microwave-assisted methods using Al₂O₃ as a catalyst, achieving shorter reaction times (<30 minutes) and improved yields (up to 85%) . This approach avoids costly metal catalysts and aligns with green chemistry principles .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Reference
CyclizationDCE, reflux58–75
Microwave-assistedAl₂O₃, solvent-free78–85

Biological Activities and Mechanisms

Antitubercular Activity

Derivatives of 5,7-dimethyl-N-phenylimidazopyrimidine exhibit potent activity against Mycobacterium tuberculosis (H37 RV strain), with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . The carboxamide group at the 3-position disrupts bacterial cell wall biosynthesis by inhibiting mycolic acid synthesis, a critical target in tuberculosis therapy .

COX-2 Inhibition

In inflammatory pathways, this compound acts as a selective cyclooxygenase-2 (COX-2) inhibitor (IC₅₀ = 0.07 μM), with a selectivity index of 508.6 over COX-1 . Molecular dynamics simulations show that the sulfonyl group at the para-position of the phenyl ring forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site .

Antimicrobial and Antifungal Effects

Imidazopyrimidines with halogen substituents (e.g., Cl, Br) demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 6.25 μg/mL) and Candida albicans (MIC = 12.5 μg/mL) . The mechanism involves disruption of microbial membrane integrity and inhibition of ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • Methyl substituents: The 5,7-dimethyl groups enhance metabolic stability by shielding the core from cytochrome P450 oxidation .

  • Phenylamine group: Substitutions at the 3-position with electron-donating groups (e.g., -OCH₃) improve COX-2 selectivity, while electron-withdrawing groups (e.g., -NO₂) enhance antitubercular potency .

  • Halogenation: Bromine or chlorine at the 6-position increases lipophilicity, improving blood-brain barrier penetration for neuroinflammatory applications .

Computational and ADMET Studies

Density functional theory (DFT) calculations predict a low energy gap (ΔE = 3.2 eV) between frontier molecular orbitals, indicating high reactivity . ADMET profiling reveals:

  • Absorption: Caco-2 permeability = 22.5 × 10⁻⁶ cm/s .

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, classified as Category III under GHS .

  • Drug-likeness: Compliance with Lipinski’s rule (MW < 500, HBD ≤ 5) .

Molecular docking with vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrates strong binding (ΔG = −9.8 kcal/mol), suggesting potential antiangiogenic applications .

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